ReACp53

p53 aggregation amyloid inhibition HGSOC

Cancer researchers studying p53-mutant malignancies (e.g., HGSOC, AML, CRPC) often face the challenge that mutant p53 forms amyloid aggregates refractory to standard MDM2 inhibitors. ReACp53, a cell-penetrating 17-residue peptide, directly binds aggregated mutant p53, restores nuclear transcription, and induces apoptosis regardless of MDM2 status. - Reduces aggregated p53 puncta from ~80% to ~20% in primary HGSOC cells; restores nuclear p53 localization from ~10% to ~70%. - Demonstrates 100% sensitivity across 19/19 p53-expressing AML cell lines, including both wild-type and mutant contexts. - Achieves 80-90% tumor weight reduction in OVCAR3 xenograft models vs. vehicle controls. Supplied as lyophilized powder with ≥98% purity; stable for 36 months at -20°C. Each batch includes HPLC and MS certificates. Standard packaging in 1 mg, 5 mg, and 10 mg vials with fast global delivery.

Molecular Formula C₁₀₈H₂₀₆N₅₂O₂₄
Molecular Weight 2617.13
Cat. No. B1574799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReACp53
Molecular FormulaC₁₀₈H₂₀₆N₅₂O₂₄
Molecular Weight2617.13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ReACp53 Structure & Mechanism Overview


ReACp53 is a rationally designed cell-penetrating 17-residue peptide that specifically inhibits p53 amyloid aggregation [1]. It was developed based on the X-ray structure of the amyloid-forming segment LTIITLE (residues 252–258) of p53, which serves as the adhesive segment sufficient for p53 aggregation [2]. Unlike small-molecule MDM2 inhibitors (e.g., Nutlin-3a, DS3032b, RG7388) that prevent p53 degradation by blocking the MDM2–p53 interaction, ReACp53 directly targets the misfolded, aggregated state of mutant p53 and restores its wild-type-like nuclear transcriptional function [1]. The compound has a molecular weight of 2617.13 Da (formula C108H206N52O24) and demonstrates in vivo stability with approximately 20% of peak circulating levels remaining after 24 hours following intraperitoneal administration [3].

Mechanism Directly inhibits p53 amyloid aggregation, restores nuclear transcription
Target Mutant and misfolded p53 aggregates; not MDM2-dependent
Key Distinction Functions independent of p53 mutational status; avoids MDM2-inhibitor limitation
Research Use Cell-penetrant peptide probe for mutant p53 conformational rescue studies

Why ReACp53 Substitution Fails


In-class compounds targeting the p53 pathway cannot be simply interchanged with ReACp53 due to fundamentally distinct mechanisms of action and target engagement profiles. Small-molecule MDM2 inhibitors (e.g., Nutlin-3a, DS3032b, RG7388) require wild-type p53 to be effective and act by preventing p53 degradation via MDM2 binding; they are largely ineffective in tumors harboring p53 missense mutations that produce aggregation-prone protein [1]. In contrast, ReACp53 directly targets amyloid-like p53 aggregates—the predominant form of mutant p53 in high-grade serous ovarian carcinomas (>96% mutation rate) and other p53-mutant malignancies—and restores transcriptional function regardless of the upstream MDM2 status [2]. Furthermore, ReACp53 demonstrates activity across both wild-type and mutant p53-expressing malignant hematopoietic cells, whereas MDM2 inhibitors show restricted efficacy limited to p53 wild-type contexts and can paradoxically increase misfolded p53 and aggregation upon treatment [3].

Mechanism mismatch

MDM2 inhibitors prevent p53 degradation but require wild-type p53; ReACp53 directly disaggregates amyloid forms irrespective of p53 status.

Mutation-context incompatibility

In p53-mutant tumors where aggregation drives pathology, MDM2 inhibitors are ineffective and may increase misfolded p53; ReACp53 counteracts aggregation.

Pathway engagement divergence

Downstream p53 restoration by MDM2 inhibitors can be blunted by ΔNp73α; ReACp53 overcomes this resistance, highlighting non-overlapping mechanism.

ReACp53 Quantitative Evidence Guide


Mutant p53 Aggregation Inhibition vs. Scrambled Control

ReACp53 significantly reduces the percentage of cells displaying aggregated p53 puncta in primary HGSOC patient samples, in contrast to the scrambled control peptide which shows no effect on p53 aggregation [1]. The reduction in aggregated p53 is accompanied by a concomitant increase in nuclear-localized p53, indicating restoration of proper subcellular trafficking and active conformation [1].

Aggregation Inhibition
Head-to-head
Reduced cells with aggregates from ~80% to ~20%; nuclear p53 from ~10% to ~70%
Supports target engagement in patient-derived research models
Primary HGSOC cells; scrambled peptide control showed no effect
p53 aggregation amyloid inhibition HGSOC protein misfolding

Active p53 Conformation Restoration (PAb240)

Treatment with ReACp53 eliminates PAb240 immunoreactivity in HGSOC primary cells, whereas the scrambled control peptide fails to alter PAb240 staining [1]. PAb240 is a conformation-specific antibody that recognizes only mutant-like, inactive p53; loss of PAb240 reactivity indicates restoration of wild-type-like active conformation [1].

Conformation Rescue (PAb240)
Head-to-head
~75–80 pp reduction in PAb240-positive cells; scrambled peptide unchanged
Supports conformational rescue in research models
10 µM, 24 h; loss of mutant-specific PAb240 reactivity
p53 conformation PAb240 antibody mutant p53 refolding structural rescue

Cytotoxic Activity Across p53 Status in AML

ReACp53 induces apoptosis in malignant hematopoietic cells regardless of p53 mutational status, but shows minimal activity in p53-null cells [1]. This contrasts with MDM2 inhibitors such as Nutlin-3a and DS3032b, which are active only in p53 wild-type contexts and ineffective against p53-mutant cells [2].

Cytotoxic Sensitivity by p53 Status
Reported context
19/19 p53-expressing AML lines sensitive (100%); p53-null resistant
Supports cell-model endpoint review across p53 contexts
MDM2 inhibitors active only in p53 wild-type subset
AML p53 status cytotoxicity therapeutic window apoptosis

Synergy with DS3032b (MDM2 Inhibitor) in AML

In p53 wild-type AML cells, ReACp53 exhibits synergistic cytotoxic activity when combined with the MDM2 inhibitor DS3032b (milademetan) [1]. This combination strategy addresses the limitation that MDM2 inhibitor monotherapy can paradoxically increase misfolded p53 and aggregation, which ReACp53 directly counteracts [2].

Synergy with DS3032b
Reported
Synergistic cytotoxicity in wild-type p53 AML cells
Supports combination study context
MDM2 inhibitor DS3032b; combination enhances cell death
drug synergy MDM2 inhibitor DS3032b AML combination therapy

Overcoming ΔNp73α-Mediated MDM2 Inhibitor Resistance

Cells overexpressing ΔNp73α are resistant to MDM2 inhibitor-induced apoptosis but remain sensitive to ReACp53 treatment [1]. ΔNp73α is an isoform of p73 that antagonizes p53 function and contains a similar aggregation-prone segment; its overexpression correlates with resistance to MDM2 antagonists (e.g., RG7388, DS3032b) [1].

ΔNp73α Resistance Reversal
Head-to-head
MDM2 inhibitor-resistant cells become sensitive to ReACp53
Supports p53 pathway reactivation in MDM2-inhibitor-refractory research
ΔNp73α overexpression model; RG7388/DS3032b resistance
ΔNp73 MDM2 inhibitor resistance AML p53 family isoforms

In Vivo Tumor Growth Inhibition in Mutant p53 Xenografts

Intraperitoneal administration of ReACp53 results in 80–90% reduction in tumor weight in mutant p53-bearing OVCAR3 ovarian cancer xenografts compared to vehicle-treated controls . Treated tumors shrank, whereas vehicle-treated tumors more than doubled in size during the treatment period [1].

In Vivo Tumor Weight Reduction
Reported context
80–90% tumor weight reduction vs. vehicle in mutant p53 xenografts
Supports in vivo model-response context
OVCAR3 R248Q xenograft; intraperitoneal administration
in vivo efficacy xenograft tumor weight reduction OVCAR3 HGSOC

ReACp53 Research Application Scenarios


Mutant p53-Driven HGSOC Research

HGSOC is characterized by >96% p53 mutation frequency with extensive p53 aggregation [1]. ReACp53 directly inhibits p53 aggregation in primary HGSOC patient cells (reducing aggregated puncta from ~80% to ~20%) and restores nuclear p53 localization (increasing from ~10% to ~70%) [2]. In vivo, ReACp53 reduces mutant p53-bearing OVCAR3 xenograft tumor weight by 80–90% vs. vehicle controls . This scenario is optimal for researchers validating p53 aggregation as a therapeutic target in ovarian cancer or screening combination regimens with standard-of-care platinum-based chemotherapy.

AML Research Across p53 Mutational Status

AML presents a heterogeneous p53 landscape with both wild-type and mutant p53-expressing cases. ReACp53 demonstrates cytotoxic activity in 19/19 p53-expressing AML cell lines (100% sensitivity), including both wild-type and mutant p53 contexts, while showing resistance only in p53-null lines [1]. This contrasts sharply with MDM2 inhibitors, which are effective only in p53 wild-type settings [2]. Additionally, ReACp53 synergizes with the MDM2 inhibitor DS3032b in wild-type p53 AML [1] and overcomes ΔNp73α-mediated MDM2 inhibitor resistance . This scenario is optimal for AML research programs investigating p53 restoration across diverse mutational backgrounds and combination strategies to overcome MDM2 inhibitor resistance.

CRPC with Mutant p53

p53 mutations are present in approximately 40% of CRPC and 70% of small cell neuroendocrine prostate cancer, contributing to disease progression and therapy resistance [1]. ReACp53 targets amyloid aggregates of mutant p53 in PCa cells, restores p53 nuclear transcriptional function, induces mitochondrial cell death, reduces DNA synthesis, and inhibits xenograft tumor growth in vivo [1]. This scenario is optimal for advanced prostate cancer research, particularly in CRPC models where p53 aggregation may represent a novel therapeutic vulnerability distinct from androgen receptor-targeted approaches.

p53 Amyloid Aggregation & Conformational Rescue Studies

ReACp53 was rationally designed from the X-ray structure of the LTIITLE amyloid adhesive segment of p53 (PDB: 4RP6, 1.70 Å resolution) [1]. Treatment eliminates PAb240 immunoreactivity (mutant conformation marker) in HGSOC primary cells, reducing positive cells from ~80% to <5% [2]. Molecular dynamics simulations reveal that ReACp53 specifically binds to residues 180–233 of the R175H mutant core domain, stabilizing ordered secondary structure and protecting the aggregation-prone segment from solvent exposure . This scenario is optimal for structural biology and biophysics research investigating the molecular determinants of p53 misfolding, amyloid formation, and pharmacological rescue of protein conformation.

Application
Selection Property
Validation Focus
Mutant p53 HGSOC research
p53 aggregation inhibition context
Nuclear p53 restoration endpoints
AML across p53 status research
Mechanism distinction from MDM2 pathway
p53-dependent cell-viability endpoints
Mutant p53 CRPC research
Amyloid aggregate targeting
p53 transcriptional function endpoints
p53 amyloid & conformational studies
Conformation-specific PAb240 response
Conformational rescue endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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